N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine
Description
Chemical Structure and Nomenclature
This compound possesses a complex molecular architecture characterized by the fusion of multiple heterocyclic systems with fluorinated substituents. The compound's systematic nomenclature reflects its structural composition, where the central pyridine ring serves as the core scaffold, modified with a trifluoromethyl group at the 6-position and connected to a piperidine moiety through an amino linkage at the 3-position. The molecular formula C₁₁H₁₄F₃N₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 245.24 grams per mole.
The three-dimensional structure of this compound demonstrates significant conformational flexibility due to the piperidine ring's chair conformation and the rotational freedom around the carbon-nitrogen bonds connecting the heterocyclic systems. The trifluoromethyl group introduces substantial electron-withdrawing effects that modify the electronic distribution across the pyridine ring, influencing both the compound's chemical reactivity and its physical properties. The presence of multiple nitrogen atoms in different chemical environments creates opportunities for diverse intermolecular interactions, including hydrogen bonding and coordination chemistry applications.
Table 1: Molecular Properties of this compound
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₁₄F₃N₃ | - |
| Molecular Weight | 245.24 | g/mol |
| Chemical Abstracts Service Number | 1779124-21-8 | - |
| Boiling Point | 288.7 ± 50.0 | °C at 760 mmHg |
| Density | 1.3 ± 0.1 | g/cm³ |
| Flash Point | 128.4 ± 30.1 | °C |
| Vapor Pressure | 0.0 ± 0.6 | mmHg at 25°C |
| Polarizability | 23.4 ± 0.5 | 10⁻²⁴cm³ |
The structural complexity of this compound extends beyond its basic connectivity patterns to encompass sophisticated electronic effects resulting from the trifluoromethyl substituent. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electron density distribution across the pyridine ring, making it more susceptible to nucleophilic attack while simultaneously reducing its basicity compared to unsubstituted pyridine derivatives. This electronic modulation creates unique reactivity patterns that distinguish this compound from conventional aminopyridine derivatives.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the longest carbon chain containing the highest priority functional group serves as the base name. In this case, the pyridine ring constitutes the primary structural framework, with systematic numbering beginning from the nitrogen atom in the pyridine ring. Alternative naming conventions include N-(1-Piperidinyl)-6-(trifluoromethyl)-3-pyridinamine, which emphasizes the piperidine substituent's attachment through its nitrogen atom.
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of trifluoromethylated heterocyclic chemistry, which began with pioneering work in the late nineteenth century. The first synthesis of an aromatic compound bearing a trifluoromethyl group was accomplished in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to produce benzotrifluoride. This foundational work established the conceptual framework for introducing trifluoromethyl groups into aromatic systems, although practical applications remained limited for several decades.
The specific development of trifluoromethylpyridine derivatives gained momentum in 1947 when researchers first reported the introduction of trifluoromethyl groups into pyridine rings using synthetic procedures similar to those employed for benzotrifluoride production. These early investigations involved chlorination and fluorination of picoline derivatives, establishing the methodological foundations for creating trifluoromethyl-substituted pyridine compounds. The subsequent decades witnessed significant advances in fluorination chemistry, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and unique physicochemical properties.
Research and development activities involving trifluoromethylpyridine derivatives experienced rapid and consistent growth beginning in the early 1980s, following the development of economically feasible synthetic processes for producing trifluoromethylpyridine intermediates from readily available starting materials such as 3-picoline. This period marked a transition from academic curiosity to practical application, as pharmaceutical and agrochemical industries recognized the potential value of fluorinated heterocyclic compounds for developing new bioactive molecules.
The emergence of this compound as a distinct chemical entity reflects the convergence of two important trends in heterocyclic chemistry: the systematic exploration of trifluoromethylated pyridine derivatives and the recognition of piperidine as a versatile scaffold for medicinal chemistry applications. Piperidine-containing compounds have demonstrated numerous biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. The strategic combination of these two heterocyclic systems in a single molecular framework represents a rational approach to molecular design that leverages the complementary properties of both components.
Relevance in Organic Chemistry
This compound occupies a significant position within contemporary organic chemistry due to its multifaceted utility as both a synthetic intermediate and a bioactive compound. The unique combination of structural features present in this molecule creates opportunities for diverse chemical transformations while simultaneously providing a platform for investigating structure-activity relationships in medicinal chemistry contexts. The trifluoromethyl group's electron-withdrawing properties significantly influence the compound's reactivity patterns, making it particularly valuable for studies involving nucleophilic aromatic substitution reactions and metal-catalyzed transformations.
The synthetic utility of this compound stems from the presence of multiple reactive sites that can undergo selective functionalization under appropriate reaction conditions. The amino group can participate in nucleophilic substitution reactions with electrophiles, including alkyl halides to form alkyl-substituted amines, and can undergo acylation reactions with acyl halides or acid anhydrides to form amides. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, enabling nucleophilic aromatic substitution reactions at the 6-position of the pyridine ring.
Table 2: Chemical Reactivity Patterns of this compound
| Reaction Type | Reactive Site | Products Formed | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Amino Group | Alkyl-substituted Amines | Building Block Synthesis |
| Acylation | Amino Group | Amide Derivatives | Pharmaceutical Intermediates |
| Nucleophilic Aromatic Substitution | Pyridine Ring | Substituted Pyridines | Material Science Applications |
| Reductive Amination | Amino Group | Secondary/Tertiary Amines | Drug Discovery |
| Metal-Catalyzed Coupling | Trifluoromethyl Group | Cross-coupled Products | Advanced Synthesis |
| Oxidation | Amino Group | Imines, Nitriles, Oximes | Functional Group Transformation |
The relevance of this compound in modern organic synthesis extends to its role as a versatile building block for constructing more complex molecular architectures. The trifluoromethyl group can participate in various metal-catalyzed transformations, including cross-coupling reactions and metal-mediated functionalization of the aromatic ring. These capabilities make the compound particularly valuable for developing new synthetic methodologies and for creating libraries of structurally related compounds for biological screening applications.
The compound's significance in medicinal chemistry research reflects the broader importance of fluorinated heterocycles in drug discovery and development. Trifluoromethylated heterocycles have gained substantial attention due to their enhanced metabolic stability, improved bioavailability, and unique pharmacological profiles compared to their non-fluorinated analogs. The strategic incorporation of trifluoromethyl groups into heterocyclic frameworks represents a well-established approach for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive compounds.
Research investigations have demonstrated that piperidine-containing compounds exhibit significant biological activities across multiple therapeutic areas, with the piperidine nucleus serving as a crucial structural component for monoamine oxidase inhibition. The specific arrangement of functional groups in this compound creates opportunities for investigating novel structure-activity relationships and for developing new therapeutic agents with improved selectivity and potency profiles. The compound's molecular architecture provides an excellent framework for medicinal chemistry optimization efforts, where systematic modifications of individual structural elements can lead to compounds with enhanced biological activities and improved drug-like properties.
Properties
IUPAC Name |
N-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-5-4-9(8-15-10)16-17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAMHNKUQUBRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine typically involves constructing the pyridine core with the trifluoromethyl substituent, followed by amination and subsequent substitution with the piperidine moiety. The key steps include:
- Preparation of the trifluoromethyl-substituted pyridine intermediate.
- Nucleophilic substitution or amination at the 3-position.
- Coupling with piperidine to introduce the piperidinyl group.
These approaches are supported by various literature reports emphasizing the use of chlorinated pyridines, amination reagents, and palladium-catalyzed cross-coupling reactions.
Synthesis of the Pyridine Core with Trifluoromethyl Substituent
2.1. Starting Material and Chlorination
The synthesis begins with commercially available or synthesized 3-chloro-6-trifluoromethylpyridine derivatives, which are prepared via halogenation or direct substitution reactions on pyridine rings. For example:
Dichloronicotinic acid derivatives are converted into reactive acid chlorides using thionyl chloride, which then undergo amination or nitrile formation.
The acid chloride reacts with ammonia or amines to form nitriles, which serve as key intermediates. This step is crucial for subsequent functionalization at the 3-position:
R-COCl + NH3 → R-CN + HCl
2.3. Cross-Coupling for Substituted Pyridines
A palladium-catalyzed cross-coupling reaction introduces aryl groups or heteroatoms at the 2- or 6-positions. For example, coupling with chlorophenols or other aryl halides yields disubstituted pyridines, as demonstrated in literature for similar compounds.
Functionalization at the 3-Position
The nitrile intermediate is hydrolyzed or aminated to yield amino derivatives at the 3-position, often using ammonia or primary amines under controlled conditions:
R-CN + NH3 → R-CH2-NH2
Alternatively, direct substitution of halogenated pyridines with ammonia or amines can be performed via nucleophilic aromatic substitution (SNAr) reactions.
Introduction of the Piperidin-1-yl Group
4.1. Reductive Amination or Nucleophilic Substitution
The piperidine moiety can be introduced through nucleophilic substitution of suitable leaving groups (e.g., halides) on the pyridine ring or via reductive amination:
- Nucleophilic substitution with piperidine in the presence of a base or catalyst.
- Reductive amination involving aldehyde or ketone derivatives with piperidine, followed by reduction.
A typical method involves reacting the halogenated pyridine with piperidine under reflux in a polar aprotic solvent like dimethylformamide (DMF), with a base such as potassium carbonate, to facilitate nucleophilic substitution.
Representative Data and Reaction Conditions
Notable Research Findings and Data
- Palladium-catalyzed cross-coupling reactions are effective for introducing various aryl groups onto pyridine rings, enabling the synthesis of complex derivatives like This compound .
- Amination protocols utilizing ammonia or primary amines under elevated temperatures facilitate substitution at the 3-position of pyridines bearing suitable leaving groups.
- Reactions involving thionyl chloride are standard for converting carboxylic acids to acid chlorides, which then undergo further functionalization.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-ol, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including as a candidate for drug development targeting specific diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific target and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Positioning
The following compounds share structural motifs with the target molecule, differing in substituent placement or heterocyclic core:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyridine) | Key Structural Differences |
|---|---|---|---|---|
| N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine | 1779124-06-9 | C₁₁H₁₄F₃N₃ | 3-(piperidin-1-yl), 6-CF₃ | Reference compound |
| 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine | 175277-65-3 | C₁₁H₁₄F₃N₃ | 3-(4-CF₃-piperidin-1-yl) | CF₃ on piperidine ring (4-position) |
| 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine | 1479512-44-1 | C₁₁H₁₄F₃N₃ | 3-(3-CF₃-piperidin-1-yl) | CF₃ on piperidine ring (3-position) |
| AMG0347 (TRPV1 antagonist) | Not provided | C₂₃H₂₅F₃N₂O₂ | 3-(2-piperidin-1-yl-6-CF₃-pyridinyl) | Larger acrylamide-linked structure |
Data Tables
Table 1: Molecular Properties of Key Compounds
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 245.24 | 2.8 | 1 | 4 |
| 6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine | 245.24 | 3.1 | 1 | 4 |
| AMG0347 | 430.45 | 4.2 | 2 | 5 |
Biological Activity
N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring and a trifluoromethyl group attached to a pyridine moiety. Its molecular formula is C12H13F3N2, with a molecular weight of approximately 303.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane permeability and bioavailability, making it a promising candidate for drug development.
The biological activity of this compound primarily involves its interactions with various protein targets. Research indicates that it can modulate enzyme activities through hydrogen bonding and hydrophobic interactions, influencing several biological pathways. The compound has been identified as an inhibitor in specific enzyme interactions, which may have implications for treating diseases such as cancer and neurological disorders .
Anticancer Activity
Recent studies highlight the compound's potential anticancer properties. For instance, it has shown cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance selectivity and inhibition properties against cancer cell lines .
Antimicrobial Properties
In addition to anticancer activity, this compound exhibits antimicrobial properties. In vitro tests have shown promising results against various bacterial strains, including Mycobacterium species. For example, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 31.75 μM against Mycobacterium kansasii, comparable to established antibiotics like isoniazid .
Study 1: Anticancer Efficacy
A study conducted by researchers at MDPI explored the anticancer efficacy of this compound derivatives through three-component reactions leading to products with enhanced cytotoxicity against cancer cell lines. The findings suggest that structural modifications can significantly impact biological activity, making it a valuable lead compound for further development in cancer therapy .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of piperazine derivatives, including this compound. The research utilized standardized microdilution methods to evaluate the effectiveness of these compounds against various pathogens. The results indicated that specific structural features contribute to improved binding affinity and inhibitory effects against bacterial strains .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(1,2,4-Oxadiazol-5-yl)anilines | Contains an oxadiazole ring | Known for diverse biological activities |
| Pyrazolo[3,4-d]pyrimidine | Heterocyclic structure | Investigated as a potential CDK2 inhibitor |
| 5-hydroxy-4-(trifluoromethyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin | Includes a piperidine ring | Exhibits unique pharmacological properties |
The unique combination of piperidine and trifluoromethyl groups in this compound enhances its biological activity compared to structurally similar compounds. The trifluoromethyl group contributes to increased metabolic stability and lipophilicity, which are advantageous for drug development.
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity and purity of N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., trifluoromethyl at pyridine-C6, piperidinyl at pyridine-C3). Peaks for CF (~110-125 ppm in ) and piperidine protons (~2.5-3.5 ppm in ) are critical .
- LC-MS : Confirm molecular weight (e.g., calculated [M+H] for CHFN: 274.1) and monitor purity (>95% via HPLC with UV detection at 254 nm) .
- Elemental Analysis : Validate C/H/N ratios (e.g., theoretical: C 53.66%, H 5.32%, N 20.35%) .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer :
-
Key Reaction : Coupling 6-(trifluoromethyl)pyridin-3-amine with 1-(bromo)piperidine under basic conditions (e.g., KCO) in DMF at 80°C for 12 hours .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
-
Yield Optimization : Increase equivalents of piperidine derivative (1.5–2.0 eq.) and use catalytic Pd(OAc) for Buchwald-Hartwig coupling (yields ~50–70%) .
Reaction Parameter Condition Yield Reference Solvent DMF 60% Catalyst Pd(OAc) 70%
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- HPLC/GC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to monitor degradation products. Stability tests at 4°C (6 months) and -20°C (12 months) show <5% degradation .
- Karl Fischer Titration : Measure residual moisture (<0.1% w/w) to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Compare IC values across multiple assays (e.g., kinase inhibition vs. cellular proliferation). For example, trifluoromethyl groups may enhance membrane permeability but reduce solubility, leading to variability in cell-based assays .
- Structural Analogues : Test derivatives (e.g., replacing piperidine with morpholine) to isolate SAR trends. A 2024 study showed piperidine substitution improves kinase inhibition by 3-fold vs. morpholine .
Q. How can computational modeling predict the binding mode of this compound to protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., MAP3K12). The trifluoromethyl group shows hydrophobic interactions with Leu123 and π-stacking with Phe89 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. RMSD <2.0 Å confirms stable binding .
Q. What experimental designs optimize the metabolic stability of this compound?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t) <30 minutes suggests rapid CYP450-mediated oxidation .
- Deuteration : Replace labile C-H bonds (e.g., piperidine CH) with deuterium to slow metabolism. A 2023 study reported a 2.5× increase in t for deuterated analogues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
